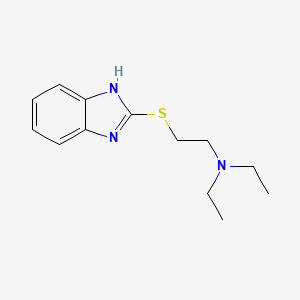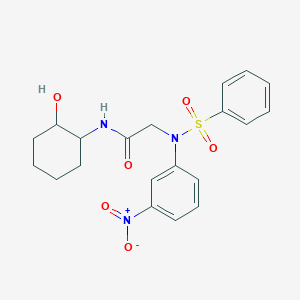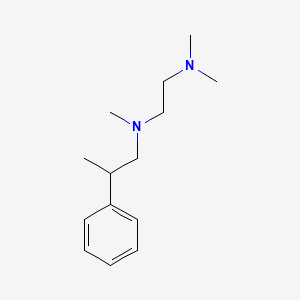![molecular formula C9H4F3N3O4S4 B5161234 5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5161234.png)
5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione
Overview
Description
5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione is a useful research compound. Its molecular formula is C9H4F3N3O4S4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.90367480 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tribological Properties
5-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3,4-thiadiazole-2(3H)-thione derivatives have been studied for their tribological properties. Research conducted by Zhu, Fan, Wang, and Zhu (2009) on similar thiadiazole-2-thione derivatives demonstrated their effectiveness as non-phosphorus and ashless additives in rapeseed oil, enhancing anti-wear and friction-reducing properties. This was attributed to the formation of protective films on surfaces during the rubbing process, which consisted of sulfate, sulfide, iron oxide, and organic nitrogen-containing compounds (Zhu, Fan, Wang, & Zhu, 2009).
Interaction with Molecular Iodine
Ivolgina and Chernov'yants (2018) investigated the interaction of a similar compound, 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione potassium salt, with molecular iodine. This study explored its potential as a novel antithyroid drug, revealing its ability to form an outer-sphere charge-transfer complex. This research is a starting point for developing new antithyroid medications (Ivolgina & Chernov'yants, 2018).
Antibacterial Activity
Yazdanian et al. (2020) synthesized a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives, including structures similar to the compound . These derivatives exhibited significant antibacterial activity against Gram-positive bacteria, highlighting their potential in antimicrobial applications (Yazdanian et al., 2020).
Carbonic Anhydrase Inhibition
Abdel-Hamid et al. (2007) studied 1,3,4-thiadiazole-2-thione derivatives for their inhibitory activity against carbonic anhydrase isozymes. They discovered that certain derivatives showed promising inhibition, particularly against tumor-associated isozymes, which could be significant for cancer research and treatment (Abdel-Hamid et al., 2007).
Antifungal Activity
Foroumadi et al. (2011) synthesized 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles, which demonstrated high antifungal activity against strains like Candida albicans. This suggests the potential of such compounds in developing new antifungal agents [(Foroumadi et al., 2011)](https://consensus.app/papers/synthesis-activity-foroumadi/1a410b46ff9e5881b4f4da9425853e08/?utm_source=chatgpt).
Corrosion Inhibition
Tang et al. (2009) explored the use of thiadiazole derivatives as inhibitors for copper corrosion in acidic environments. They found that these compounds, including 5-phenyl-2-amino-1,3,4-thiadiazole and its variants, effectively prevented copper corrosion, suggesting their utility in materials science and engineering (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Fluorescence Properties
Budziak et al. (2019) conducted a study on 1,3,4-thiadiazole derivatives, focusing on their dual fluorescence effects. These effects are potentially useful for developing fluorescence probes in molecular biology and medicinal chemistry (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).
Properties
IUPAC Name |
5-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O4S4/c10-9(11,12)23(18,19)4-1-2-6(5(3-4)15(16)17)21-8-14-13-7(20)22-8/h1-3H,(H,13,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYQXIUQUCDWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])SC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O4S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)


![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5161188.png)



![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)

![1-cyclopentyl-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5161231.png)
![3-{[(2,2-dimethylpropyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5161240.png)
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5161244.png)
